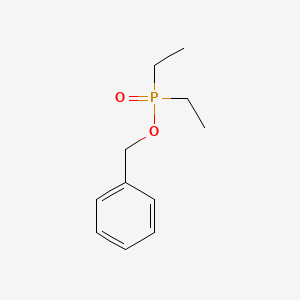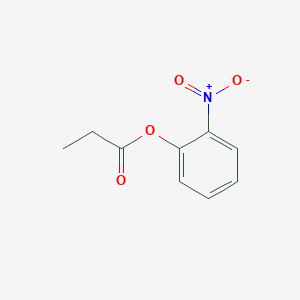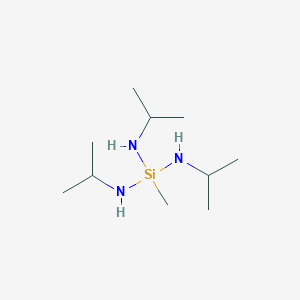
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the acetyl group in the structure of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it a compound of interest for further research and development.
Métodos De Preparación
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be achieved through several methods. One common synthetic route involves the reaction of an amine with formaldehyde and a phenol derivative under acidic or basic conditions to form the benzoxazine ring. The nitro and acetyl groups can be introduced through nitration and acetylation reactions, respectively. Industrial production methods may involve solvent-free microwave irradiation, which has been shown to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazine derivatives .
Análisis De Reacciones Químicas
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl and nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases.
Aplicaciones Científicas De Investigación
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory, antibacterial, and neuroprotective agent.
Mecanismo De Acción
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the nitro and acetyl groups, making it less reactive and less biologically active.
2,3-Dihydro-1,4-benzoxathiine: This compound contains a sulfur atom in place of the oxygen atom in the benzoxazine ring, leading to different chemical and biological properties.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have similar structures but may contain different substituents, leading to variations in their reactivity and biological activity.
The presence of the nitro and acetyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it unique and potentially more versatile in its applications compared to other similar compounds.
Propiedades
Número CAS |
21038-10-8 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-5-8-2-3-10(12(14)15)4-9(8)6-16-11/h2-4H,5-6H2,1H3 |
Clave InChI |
DUTLJDUDHBSLFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)







![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)





